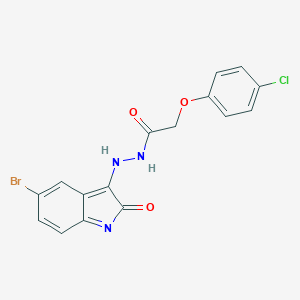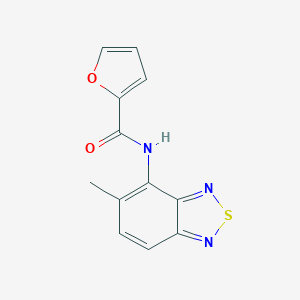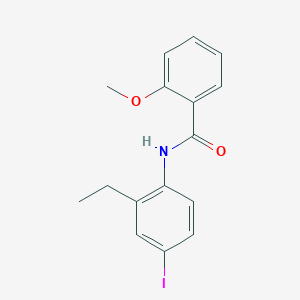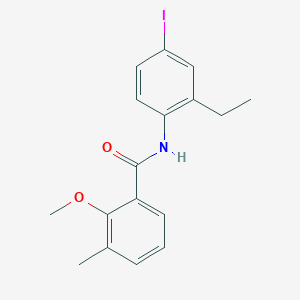
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHPE belongs to the class of pyrrolones, which are known for their diverse biological activities.
科学的研究の応用
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer metastasis.
実験室実験の利点と制限
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has a high potency and can be used at low concentrations. However, 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several limitations as well. It has poor solubility in water, which can limit its use in some experiments. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has a short half-life, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research on 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential neuroprotective effects of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of neurodegenerative diseases. Additionally, the anti-cancer properties of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be further explored by investigating its efficacy in combination with other chemotherapeutic agents.
合成法
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by a multi-step process involving the reaction of 4-bromobenzoyl chloride with 2-fluoroaniline, followed by the addition of 2-hydroxyethylamine and cyclization with acetic acid. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
特性
分子式 |
C19H15BrFNO4 |
|---|---|
分子量 |
420.2 g/mol |
IUPAC名 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-12-7-5-11(6-8-12)17(24)15-16(13-3-1-2-4-14(13)21)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
InChIキー |
CATLCVLHXJSYER-ICFOKQHNSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
正規SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)









![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)